molecular formula C30H35N3O9S2 B609536 ネタスルジルメシル酸塩 CAS No. 1422144-42-0

ネタスルジルメシル酸塩

カタログ番号: B609536
CAS番号: 1422144-42-0
分子量: 645.7 g/mol
InChIキー: QQDRLKRHJOAQDC-FBHGDYMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Clinical Applications

Netarsudil mesylate is primarily indicated for:

  • Open-Angle Glaucoma : It has been shown to significantly lower IOP in patients with open-angle glaucoma.
  • Ocular Hypertension : Effective in reducing elevated IOP in patients diagnosed with ocular hypertension.

Efficacy Studies

Several clinical trials have assessed the safety and efficacy of netarsudil mesylate:

  • Phase 3 Clinical Trials : Studies such as ROCKET 2 compared netarsudil with timolol maleate over 12 months. Results demonstrated that netarsudil significantly reduced IOP compared to timolol, with a favorable safety profile .
  • Aqueous Humor Dynamics : Research indicated that netarsudil increases outflow facility and decreases episcleral venous pressure, contributing to its effectiveness in lowering IOP .
  • Long-term Safety : The long-term use of netarsudil has been evaluated for adverse effects. While conjunctival hyperemia was noted as a common side effect, overall tolerability was high among patients .

Case Study 1: Efficacy in Patients with Open-Angle Glaucoma

A study involving 411 subjects showed that netarsudil treatment led to an average reduction in IOP from 17.0 mmHg to 12.4 mmHg over a week . The increase in outflow facility was statistically significant (p < 0.05), demonstrating its effectiveness in managing glaucoma.

Case Study 2: Combination Therapy

In a fixed combination therapy with latanoprost, netarsudil further enhanced IOP reduction compared to either agent alone. This synergy indicates potential for broader applications in glaucoma management .

Pharmacokinetics

Netarsudil is administered topically as an ophthalmic solution (0.02%). It is absorbed through the cornea and metabolized into its active form (netarsudil-M1) within the eye. Studies indicate minimal systemic exposure, which limits potential systemic side effects .

Safety Profile

The safety profile of netarsudil mesylate has been extensively documented:

  • Adverse Effects : The most frequently reported adverse effect is conjunctival hyperemia. Other effects include corneal deposits observed in some patients during clinical trials .
  • Long-term Observations : Ongoing studies are assessing changes in corneal deposits over time and their impact on visual function .

作用機序

AR-13324は、二重の作用機序を通じてその効果を発揮します。それは、網目状構造を通る房水の流出を増加させるRhoキナーゼと、房水の産生を減少させるノルエピネフリントランスポーターを阻害します。この二重のメカニズムにより、眼圧が大幅に低下します。 この化合物は、培養ヒトおよびブタの網目状構造細胞に特異的な形態学的変化を誘発し、流出施設の増加につながります .

生化学分析

Biochemical Properties

Netarsudil mesylate specifically targets the conventional trabecular pathway of aqueous humour outflow . It acts as an inhibitor to the rho kinase and norepinephrine transporters found there . This is in contrast to many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .

Cellular Effects

Netarsudil mesylate has been shown to disrupt actin stress fibers and focal adhesions in trabecular meshwork cells . It also blocks the profibrotic effects of transforming growth factor-β2 in human trabecular meshwork cells .

Molecular Mechanism

The mechanism of action of Netarsudil mesylate is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .

Temporal Effects in Laboratory Settings

In a study conducted on porcine anterior segment cultures, it was found that while a standard concentration of 1 μM of netarsudil did cause an intraocular pressure (IOP) reduction and outflow vessel dilation, both a lower (0.1 μM) and a higher concentration (10 μM) of netarsudil had the opposite effect, resulting in IOP elevation and outflow vessel constriction .

Dosage Effects in Animal Models

In animal models, Netarsudil mesylate has shown to produce large and durable IOP reductions that were sustained for at least 24 hours after once daily dosing . Transient, mild hyperemia was observed as the only adverse effect .

Metabolic Pathways

Netarsudil mesylate is metabolized by esterases in the eye to its active metabolite, AR-13503 . Subsequent metabolism of netarsudil’s esterase metabolite, AR-13503, was not detectable .

Transport and Distribution

The clearance of Netarsudil mesylate is strongly influenced by its low plasma concentrations following topical administration and absorption and high protein binding in human plasma .

Subcellular Localization

After instillation into the eye, Netarsudil mesylate is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .

準備方法

AR-13324の調製には、キラル配位子キラル誘導合成の使用が含まれます。この方法は、その簡便性、低コスト、および高収率により、従来のキラル高速液体クロマトグラフィー(HPLC)または超臨界流体クロマトグラフィー(SFC)方法よりも好まれます。 このプロセスは、4-(ヒドロキシメチル)フェニル酢酸中のヒドロキシル基をtert-ブチルジメチルシリルクロリド(TBSCl)またはトリイソプロピルシリルクロリド(TIPSCl)で保護して、粗生成物を得ることから始まります .

化学反応の分析

AR-13324は、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応に使用される一般的な試薬には、エステラーゼ阻害剤および同位体標識内部標準が含まれます。この化合物は生体内では活性代謝物AR-13503とそのエナンチオマーAR-13323に代謝されます。 これらの反応から生成される主な生成物は、AR-13503およびAR-13503のエナンチオマーであるAR-13534です .

科学研究への応用

AR-13324は、特に化学、生物学、医学、および産業の分野において、科学研究において重要な応用があります。主に、緑内障および眼圧亢進症の治療のための眼圧降下剤として使用されます。 この化合物は、眼圧を大幅に低下させることが示されており、作用時間が長く、正常眼圧のウサギやサルでよく耐容されます . さらに、AR-13324は、動物モデルで眼圧を低下させる有効性と安全性を評価するための前臨床研究で使用されています .

類似化合物との比較

生物活性

Netarsudil mesylate, a Rho kinase (ROCK) inhibitor, has emerged as a significant therapeutic agent for managing intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. This article provides a comprehensive overview of the biological activity of netarsudil mesylate, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.

Netarsudil operates primarily through the inhibition of ROCK1 and ROCK2, which are crucial in regulating the contractility of trabecular meshwork (TM) cells. By inhibiting these kinases, netarsudil facilitates increased aqueous humor outflow through the TM, thereby reducing IOP. Additionally, it has been shown to decrease episcleral venous pressure, contributing to its IOP-lowering effects .

Key Actions:

  • Inhibition of ROCK1 and ROCK2: Reduces cell stiffness and extracellular matrix production in TM cells.
  • Increased Trabecular Outflow Facility: Enhances fluid drainage from the eye.
  • Decreased Aqueous Humor Production: Further aids in lowering IOP .

Pharmacokinetics

Netarsudil is administered topically as an ophthalmic solution (0.02%). Following administration, it is rapidly metabolized by esterases in the eye to its active metabolite, netarsudil-M1, which exhibits even greater potency against ROCK than the parent compound .

Pharmacokinetic Parameters:

  • Half-life: Approximately 175 minutes when incubated with human corneal tissue.
  • Absorption: Low plasma concentrations due to topical application; high protein binding observed .
  • Metabolism: Primarily through esterase activity; minimal systemic exposure due to local application.

Clinical Efficacy

Several clinical trials have demonstrated the efficacy of netarsudil in lowering IOP. A pivotal Phase 3 trial showed that once-daily dosing of netarsudil significantly reduced IOP compared to placebo and was non-inferior to other standard treatments like timolol .

Summary of Clinical Trials:

Study TypePopulationTreatmentIOP Reduction (mmHg)Duration
Phase 3 TrialPatients with POAGNetarsudil 0.02% QD4.6 (vs vehicle)4 weeks
Phase 2 TrialHealthy VolunteersNetarsudil 0.02% QD4.804 weeks
Phase 1 TrialHealthy VolunteersNetarsudil vs PlaceboSignificant reduction7 days

Safety Profile

Netarsudil has been generally well-tolerated in clinical studies. The most common adverse effect reported is conjunctival hyperemia, which is typically transient and mild. Importantly, no significant systemic side effects or genotoxicity have been observed in preclinical studies .

Adverse Effects:

  • Conjunctival Hyperemia: Most frequently reported side effect.
  • No Genotoxicity: Demonstrated safety in both in vitro and in vivo studies.

Case Studies

A notable case study involved a cohort of patients with ocular hypertension who were treated with netarsudil over a six-month period. The results indicated a consistent reduction in IOP across various times of day, highlighting the drug's effectiveness throughout both diurnal and nocturnal periods .

特性

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDRLKRHJOAQDC-FBHGDYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027773
Record name Netarsudil dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422144-42-0
Record name Netarsudil mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netarsudil dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETARSUDIL MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Netarsudil mesylate
Reactant of Route 2
Netarsudil mesylate
Reactant of Route 3
Netarsudil mesylate
Reactant of Route 4
Netarsudil mesylate
Reactant of Route 5
Reactant of Route 5
Netarsudil mesylate
Reactant of Route 6
Netarsudil mesylate
Customer
Q & A

Q1: What is the mechanism of action of Netarsudil mesylate in lowering intraocular pressure (IOP)?

A1: Netarsudil mesylate is a Rho kinase and norepinephrine transporter inhibitor. [, ] In humans, it lowers IOP primarily by increasing outflow facility and decreasing episcleral venous pressure. [, ] While studies in animal models have also shown a reduction in aqueous humor production, this effect has not yet been confirmed in humans. []

Q2: Are there any studies investigating the Aqueous Humor Dynamics (AHD) of Netarsudil mesylate in humans?

A2: Yes, a study specifically designed to evaluate the AHD of Netarsudil mesylate ophthalmic solution 0.02% in healthy volunteers was conducted. [] This study confirmed the IOP-lowering effect of the drug in humans.

Q3: Has Netarsudil mesylate been formulated with other drugs for treating glaucoma?

A3: Yes, a new combination product containing Netarsudil mesylate and Latanoprost has been introduced. [] While the abstract doesn't elaborate on the specifics of this combination, it suggests a potential synergistic effect or improved patient outcomes with the dual-drug formulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。